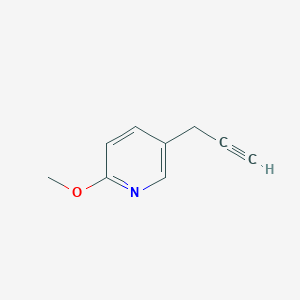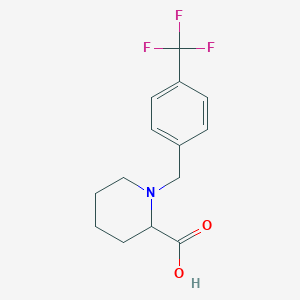
1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a piperidine ring with a carboxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzyl bromide, which is a key intermediate.
Nucleophilic Substitution: The 4-(Trifluoromethyl)benzyl bromide undergoes a nucleophilic substitution reaction with piperidine to form 1-(4-Trifluoromethylbenzyl)piperidine.
Carboxylation: The final step involves the carboxylation of 1-(4-Trifluoromethylbenzyl)piperidine to introduce the carboxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The benzyl and piperidine rings can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides.
Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may interact with receptors or enzymes, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Trifluoromethylphenyl)piperazine
- 4-(Trifluoromethyl)benzylamine
- 3-(Trifluoromethyl)piperidine
Uniqueness
1-(4-Trifluoromethylbenzyl)-2-carboxypiperidine is unique due to the presence of both the trifluoromethyl group and the carboxyl group, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C14H16F3NO2 |
|---|---|
Molekulargewicht |
287.28 g/mol |
IUPAC-Name |
1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)11-6-4-10(5-7-11)9-18-8-2-1-3-12(18)13(19)20/h4-7,12H,1-3,8-9H2,(H,19,20) |
InChI-Schlüssel |
VYYDTQAFRYLTIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


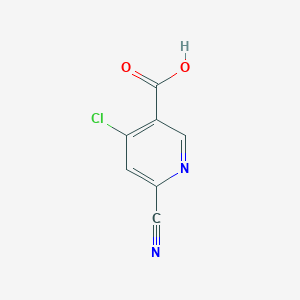
![N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine](/img/structure/B12282669.png)

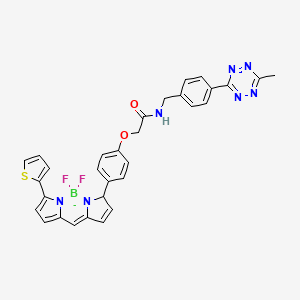
![Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)
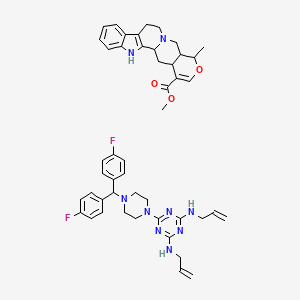
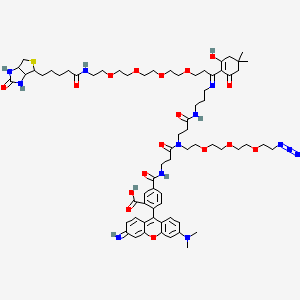

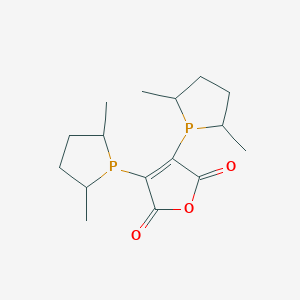
![6-Bromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12282715.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)
